

# Chemical Properties of ML786 Dihydrochloride

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## Compound of Interest

Compound Name: ML 786

Cat. No.: B606057

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**ML786**, in its dihydrochloride salt form, possesses the following key chemical properties, which are crucial for its handling, formulation, and experimental use.

Property	Value	Source(s)
Molecular Weight	611.48 g/mol	[1][2][3][4][5]
Molecular Formula	C <sub>29</sub> H <sub>29</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub> ·2HCl	[1][3][4][5]
IUPAC Name	3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl]oxy]-2-naphthalenyl]-5-benzamide dihydrochloride	
Alternative Names	BGB659	
CAS Number	1237536-18-3	[1][3][6]
Purity	≥98% (HPLC)	[1][3]
Physical Appearance	Lyophilized powder	[4]

## Solubility Profile of ML786 Dihydrochloride

The solubility of a compound is a critical parameter for its biological activity and formulation development. **ML786** dihydrochloride exhibits good solubility in common laboratory solvents.

Solvent	Solubility	Source(s)
Water	Soluble to 100 mM	<a href="#">[1]</a>
DMSO	Soluble to 100 mM	<a href="#">[1]</a>
Ethanol	Data not explicitly available, but likely soluble given its solubility in polar solvents.	

Dimethyl sulfoxide (DMSO) and ethanol are frequently used as solvents for hydrophobic compounds in biological assays.[\[7\]](#) It is important to note that both solvents can affect cell viability in a dose-dependent manner.[\[7\]](#)

## Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like **ML786**, based on the widely accepted shake-flask method.[\[8\]](#)[\[9\]](#)

Objective: To determine the maximum concentration of **ML786** that can be dissolved in a specific solvent at a given temperature to reach a state of thermodynamic equilibrium.

Materials:

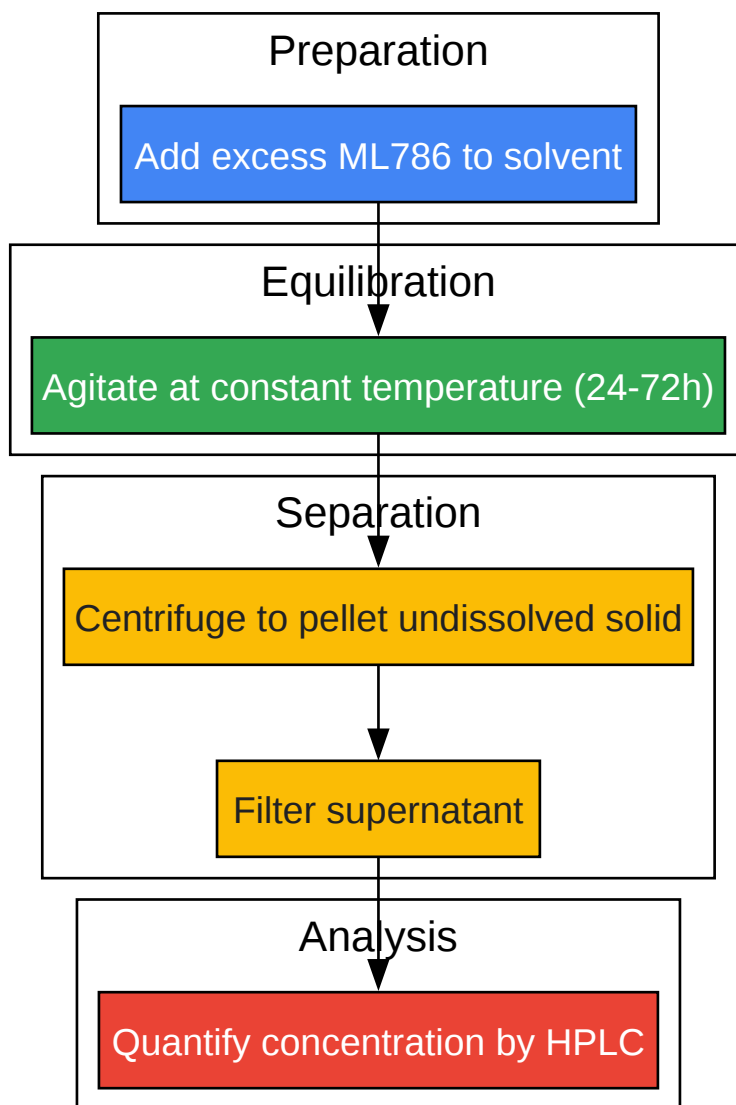
- **ML786** dihydrochloride
- Selected solvent (e.g., water, DMSO, ethanol)
- Glass vials or flasks with sealed caps
- Temperature-controlled shaker or agitator
- Centrifuge
- Syringe filters (e.g., PTFE, chemically inert)
- High-Performance Liquid Chromatography (HPLC) system

- Analytical balance

#### Methodology:

- Preparation of a Saturated Solution:
  - Add an excess amount of solid **ML786** to a known volume of the chosen solvent in a sealed container.[\[8\]](#)
- Equilibration:
  - Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[\[8\]](#)[\[9\]](#)
- Phase Separation:
  - Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter.[\[8\]](#)[\[9\]](#)
- Quantification:
  - Determine the concentration of **ML786** in the clear, saturated filtrate using a validated analytical method, such as HPLC.[\[8\]](#) A calibration curve with standard solutions of known concentrations should be used for accurate quantification.
- Data Reporting:
  - Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[\[8\]](#)

## Workflow for Equilibrium Solubility Determination



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

## Signaling Pathway and Mechanism of Action

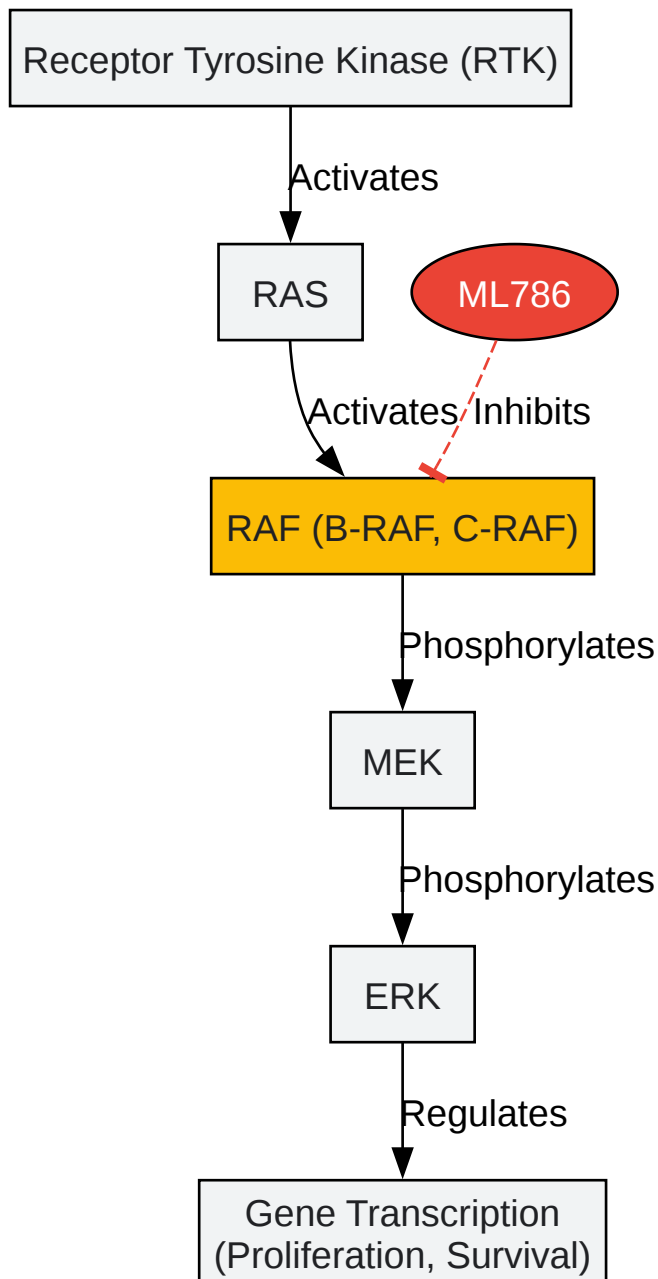
**ML786** is a potent inhibitor of Raf kinases, which are key components of the MAPK/ERK signaling pathway.<sup>[1][5]</sup> This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.<sup>[10][11][12]</sup>

**ML786** exerts its inhibitory effects on the following kinases with high potency:

- B-RafV600E:  $IC_{50} = 2.1 \text{ nM}$ [\[1\]](#)[\[5\]](#)
- C-Raf:  $IC_{50} = 2.5 \text{ nM}$ [\[1\]](#)[\[5\]](#)
- Wild-type B-Raf:  $IC_{50} = 4.2 \text{ nM}$ [\[1\]](#)[\[5\]](#)

In addition to Raf kinases, **ML786** also inhibits other tyrosine kinases, including Abl-1, DDR2, EPHA2, and RET.[\[1\]](#)[\[2\]](#) By inhibiting Raf kinases, **ML786** blocks the phosphorylation of MEK, which in turn prevents the activation of ERK, ultimately leading to the inhibition of downstream signaling and attenuation of tumor growth in cells with mutations like B-RafV600E.[\[1\]](#)

## MAPK/ERK Signaling Pathway Inhibition by ML786



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Caption: Inhibition of the MAPK/ERK signaling pathway by **ML786** at the level of RAF kinases.

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